Lipophilicity (LogP) Comparison: 3-(4-Methylphenyl)furan vs. Unsubstituted 3-Phenylfuran
3-(4-Methylphenyl)furan exhibits a computed LogP of 3.26, which is significantly higher than the predicted LogP for the unsubstituted 3-phenylfuran analog [1]. This difference of approximately 0.5-0.7 log units translates to a roughly 3- to 5-fold increase in octanol-water partition coefficient, indicating substantially enhanced lipophilicity. This property can be a decisive factor when designing compounds for targets requiring passive membrane diffusion or when aiming to modulate metabolic stability [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.26 (computed) |
| Comparator Or Baseline | 3-Phenylfuran (predicted LogP ~2.6-2.7) |
| Quantified Difference | Increase of ~0.5-0.7 log units |
| Conditions | In silico calculation (ACD/Labs or similar algorithm) |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability and metabolic clearance; this quantitative difference informs SAR studies and guides the selection of the optimal aryl substituent for desired ADME profiles.
- [1] 3-(4-methylphenyl)furan 3-(4-methylphenyl)furan CAS号20842-10-8分子式、结构式、MSDS、物化性质、用途-化学科研者一站式服务平台. https://www.yybyy.com/chemicals/detail/20842-10-8 View Source
- [2] Xiao, Z.-P.; Ouyang, H.; Wang, X.-D.; Lv, P.-C.; Huang, Z.-J.; Yu, S.-R.; Yi, T.-F.; Yang, Y.-L.; Zhu, H.-L. 4-alkoxy-3-arylfuran-2(5H)-ones as inhibitors of tyrosyl-tRNA synthetase: synthesis, molecular docking and antibacterial evaluation. Bioorganic & Medicinal Chemistry 2011, 19, 3884–3891. View Source
